molecular formula C13H16N2O2 B14290424 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate CAS No. 114390-44-2

1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate

Cat. No.: B14290424
CAS No.: 114390-44-2
M. Wt: 232.28 g/mol
InChI Key: UQYZIPUXJMRPGI-UHFFFAOYSA-N
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Description

1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate is a chemical compound belonging to the pyrazoline family Pyrazolines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with an appropriate α,β-unsaturated ester under acidic or basic conditions to form the pyrazoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyrazolines, pyrazoles, and dihydropyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to neuroprotective effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

114390-44-2

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(2-phenyl-3,4-dihydropyrazol-5-yl) 2-methylpropanoate

InChI

InChI=1S/C13H16N2O2/c1-10(2)13(16)17-12-8-9-15(14-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

UQYZIPUXJMRPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=NN(CC1)C2=CC=CC=C2

Origin of Product

United States

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